zinc;4-(4-methoxyanilino)benzenediazonium;tetrachloride
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Overview
Description
Zinc;4-(4-methoxyanilino)benzenediazonium;tetrachloride is a complex chemical compound with the molecular formula C26H24Cl4N6O2Zn and a molecular weight of 659.7 g/mol . This compound is known for its unique structure, which includes a zinc ion coordinated with two 4-(4-methoxyanilino)benzenediazonium cations and four chloride anions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc;4-(4-methoxyanilino)benzenediazonium;tetrachloride typically involves the diazotization of 4-(4-methoxyanilino)aniline followed by the reaction with zinc chloride. The reaction conditions often include:
Temperature: The diazotization reaction is usually carried out at low temperatures (0-5°C) to ensure the stability of the diazonium salt.
Reagents: Sodium nitrite (NaNO2) and hydrochloric acid (HCl) are commonly used for the diazotization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale diazotization reactors with precise temperature control and automated reagent addition systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Zinc;4-(4-methoxyanilino)benzenediazonium;tetrachloride can undergo various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, or amines.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo dyes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide (KI), copper(I) chloride (CuCl), and sodium hydroxide (NaOH).
Coupling Reactions: These reactions typically require an alkaline medium and are carried out at room temperature.
Major Products Formed
Substitution Reactions: Products include various substituted aromatic compounds depending on the nucleophile used.
Coupling Reactions: Azo dyes with vibrant colors are the major products.
Scientific Research Applications
Zinc;4-(4-methoxyanilino)benzenediazonium;tetrachloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in biochemical assays and as a labeling reagent for proteins and nucleic acids.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of zinc;4-(4-methoxyanilino)benzenediazonium;tetrachloride involves its ability to form stable complexes with various substrates. The diazonium group can undergo electrophilic substitution reactions, making it a versatile reagent in organic synthesis. The zinc ion plays a crucial role in stabilizing the diazonium cation and enhancing its reactivity .
Comparison with Similar Compounds
Similar Compounds
- Zinc;4-(4-aminophenyl)benzenediazonium;tetrachloride
- Zinc;4-(4-hydroxyanilino)benzenediazonium;tetrachloride
- Zinc;4-(4-chloroanilino)benzenediazonium;tetrachloride
Uniqueness
Zinc;4-(4-methoxyanilino)benzenediazonium;tetrachloride is unique due to the presence of the methoxy group, which can influence its reactivity and solubility. This functional group can also affect the electronic properties of the compound, making it distinct from its analogs .
Properties
CAS No. |
59597-61-4 |
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Molecular Formula |
C26H24Cl4N6O2Zn |
Molecular Weight |
659.7 g/mol |
IUPAC Name |
zinc;4-(4-methoxyanilino)benzenediazonium;tetrachloride |
InChI |
InChI=1S/2C13H12N3O.4ClH.Zn/c2*1-17-13-8-6-11(7-9-13)15-10-2-4-12(16-14)5-3-10;;;;;/h2*2-9,15H,1H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChI Key |
JUCAYNIPPQKYEA-UHFFFAOYSA-J |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC=C(C=C2)[N+]#N.COC1=CC=C(C=C1)NC2=CC=C(C=C2)[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
Origin of Product |
United States |
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